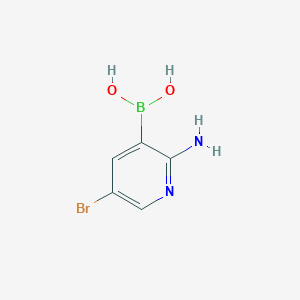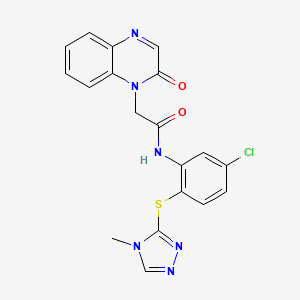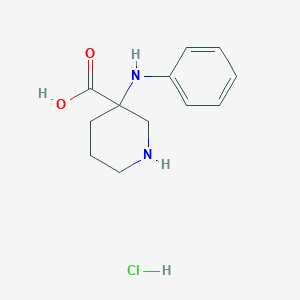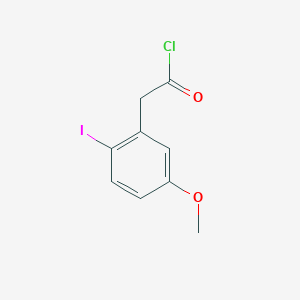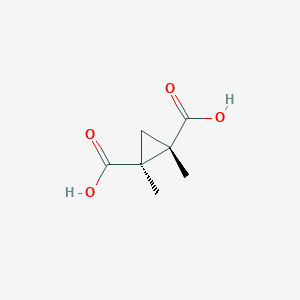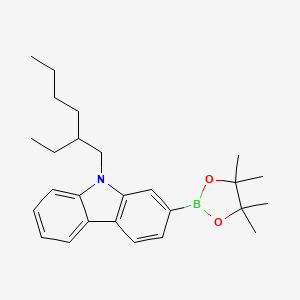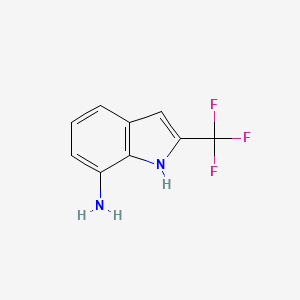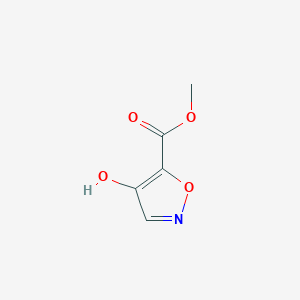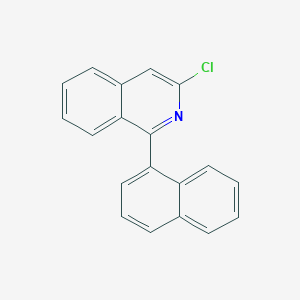
3-Chloro-1-(naphthalen-1-yl)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-1-(naphthalen-1-yl)isoquinoline is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinolines This compound is characterized by the presence of a chloro group at the third position and a naphthyl group at the first position of the isoquinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(naphthalen-1-yl)isoquinoline can be achieved through several synthetic routes. One common method involves the use of a palladium-catalyzed cross-coupling reaction between 3-chloroisoquinoline and 1-bromonaphthalene. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, under an inert atmosphere at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar cross-coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-Chloro-1-(naphthalen-1-yl)isoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of functionalized isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium tert-butoxide, and are carried out under reflux conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Functionalized isoquinoline derivatives with various substituents at the third position.
科学的研究の応用
3-Chloro-1-(naphthalen-1-yl)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of 3-Chloro-1-(naphthalen-1-yl)isoquinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(Naphthalen-1-yl)isoquinoline: Lacks the chloro group at the third position.
3-Bromo-1-(naphthalen-1-yl)isoquinoline: Contains a bromo group instead of a chloro group.
3-Methyl-1-(naphthalen-1-yl)isoquinoline: Contains a methyl group instead of a chloro group.
Uniqueness
3-Chloro-1-(naphthalen-1-yl)isoquinoline is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules
特性
分子式 |
C19H12ClN |
|---|---|
分子量 |
289.8 g/mol |
IUPAC名 |
3-chloro-1-naphthalen-1-ylisoquinoline |
InChI |
InChI=1S/C19H12ClN/c20-18-12-14-7-2-4-10-16(14)19(21-18)17-11-5-8-13-6-1-3-9-15(13)17/h1-12H |
InChIキー |
WRMIFOPMPTVIOY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC(=CC4=CC=CC=C43)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


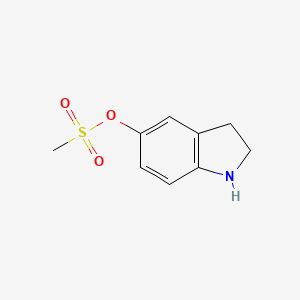
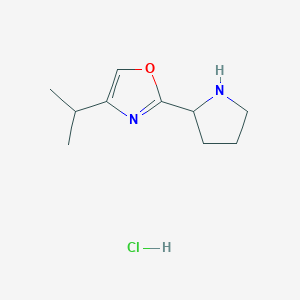
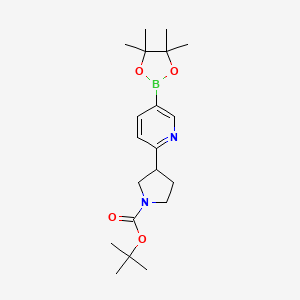
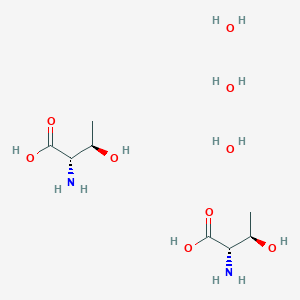
![5-Methylbenzo[b]thiophene 1,1-dioxide](/img/structure/B15223043.png)
